molecular formula C7H8ClN3O3 B14614208 Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate CAS No. 57796-04-0

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate

Cat. No.: B14614208
CAS No.: 57796-04-0
M. Wt: 217.61 g/mol
InChI Key: KWBNVXZVADOYHD-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate typically involves the reaction of 5-amino-6-chloro-3-methoxypyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Uniqueness

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate is unique due to the presence of both an amino group and a methoxy group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

57796-04-0

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O3/c1-13-6-3(7(12)14-2)10-4(8)5(9)11-6/h1-2H3,(H2,9,11)

InChI Key

KWBNVXZVADOYHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=N1)N)Cl)C(=O)OC

Origin of Product

United States

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